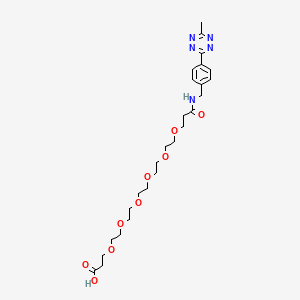
Methyltetrazine-amino-PEG6-CH2CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG6-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and a carboxylic acid group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG6-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG derivatives. The methyltetrazine group is typically introduced via a reaction with an appropriate precursor, followed by the attachment of the PEG chain and the carboxylic acid group. The reaction conditions often involve the use of activators and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically greater than 97%. The compound is then stored at low temperatures to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG6-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Substitution Reactions: The carboxylic acid group can react with amino groups in the presence of activators.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Activators: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for facilitating coupling reactions.
Catalysts: Copper catalysts are often used in click chemistry reactions.
Major Products Formed
Scientific Research Applications
Methyltetrazine-amino-PEG6-CH2CH2COOH has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COOH involves the formation of covalent bonds with target molecules through click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, forming stable bioconjugates.
Comparison with Similar Compounds
Methyltetrazine-amino-PEG6-CH2CH2COOH can be compared with other similar compounds, such as:
Methyltetrazine-amino-PEG6-CH2CH2COONHS ester: Contains an NHS ester group instead of a carboxylic acid group, making it reactive with amines.
Methyltetrazine-CH2NHCO-PEG6-N3: Contains an azide group, which is used in click chemistry reactions with alkynes.
Properties
Molecular Formula |
C26H39N5O9 |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H39N5O9/c1-21-28-30-26(31-29-21)23-4-2-22(3-5-23)20-27-24(32)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-25(33)34/h2-5H,6-20H2,1H3,(H,27,32)(H,33,34) |
InChI Key |
WJDFPKLRIPVRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















